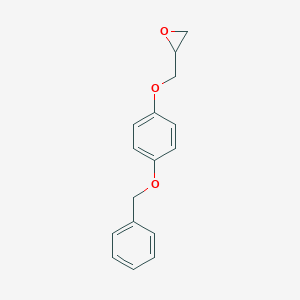

((p-(Benzyloxy)phenoxy)methyl)oxirane

Beschreibung

((p-(Benzyloxy)phenoxy)methyl)oxirane is an epoxide derivative featuring a benzyloxy-substituted phenoxy group attached to an oxirane (epoxide) ring. It exists in enantiomeric forms, such as (R)- and (S)-configurations, synthesized via nucleophilic substitution between 4-(benzyloxy)phenol and (R)- or (S)-2-(chloromethyl)oxirane in the presence of a base like CsF or KOH . Typical yields range from 61% to 73.4%, with the product isolated as a white solid . This compound serves as a key intermediate in pharmaceutical synthesis, notably for beta-1 adrenergic receptor ligands like xamoterol .

Eigenschaften

IUPAC Name |

2-[(4-phenylmethoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDXZYUGDXYSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950898 | |

| Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28150-30-3 | |

| Record name | 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28150-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((p-(Benzyloxy)phenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[p-(benzyloxy)phenoxy]methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Reagents:

-

4-(Benzyloxy)phenol : A phenolic compound with a benzyl ether group, serving as the nucleophile in the reaction.

-

(R)- or (S)-2-(Chloromethyl)oxirane : The electrophilic epoxide precursor, with chirality dictating the final product’s enantiomeric form.

-

Cesium Fluoride (CsF) : A mild base used to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity.

-

Dimethylformamide (DMF) : A polar aprotic solvent facilitating the SN2 reaction mechanism.

| Starting Material | Supplier | Purity | Price (per 10g) |

|---|---|---|---|

| 4-(Benzyloxy)phenol | Sigma-Aldrich | 98% | $220 |

| (R)-2-(Chloromethyl)oxirane | TRC | 99% | $1,320 |

| CsF | Energy Chemical | 95% | $85 |

Reaction Mechanism and Stereochemical Control

The synthesis proceeds via an SN2 nucleophilic substitution mechanism. The phenolic oxygen of 4-(benzyloxy)phenol attacks the electrophilic carbon adjacent to the chlorine atom in 2-(chloromethyl)oxirane, displacing the chloride ion. CsF acts as a base, deprotonating the phenol to generate a phenoxide ion, which enhances reactivity.

Stereochemical Outcomes:

-

Using (R)-2-(chloromethyl)oxirane yields (R)-((p-(benzyloxy)phenoxy)methyl)oxirane .

-

Using (S)-2-(chloromethyl)oxirane yields the (S)-enantiomer .

This chirality is retained in downstream pharmaceutical applications, such as beta-1 adrenergic receptor agonists.

Optimized Reaction Conditions

The reaction is typically conducted under the following conditions:

-

Solvent : DMF (20 mL per 1.95 g of 4-(benzyloxy)phenol).

-

Temperature : 50°C for 48 hours.

-

Molar Ratio : 1:3 (4-(benzyloxy)phenol : 2-(chloromethyl)oxirane).

-

Base : CsF (3 equivalents relative to phenol).

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes reaction rate without epoxide ring opening |

| Time | 48 hrs | Ensures >95% conversion |

| CsF Stoichiometry | 3 eq | Prevents side reactions (e.g., oligomerization) |

Under these conditions, the reaction achieves yields of 73–84% , with purity >98% after purification.

Workup and Purification

Post-reaction, the mixture is partitioned between ethyl acetate (EtOAc) and water to remove DMF and CsF residues. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification via silica gel column chromatography (petroleum ether:EtOAc = 4:1) isolates the product as a white solid.

Critical Purification Steps:

-

Extraction : Removes unreacted starting materials and polar byproducts.

-

Column Chromatography : Separates epoxide product from dimers or oxidized byproducts.

-

Recrystallization : Optional step using ethanol or hexane to enhance crystalline purity.

Scale-Up Considerations

Industrial-scale synthesis requires modifications to accommodate larger batches:

-

Solvent Volume Reduction : Switching from DMF to isopropanol (iPrOH) reduces viscosity and facilitates mixing.

-

Catalyst Recycling : CsF recovery methods are under investigation to lower costs.

-

Continuous Flow Systems : Pilot studies suggest improved heat management and yield consistency.

| Challenge | Laboratory Scale | Industrial Scale |

|---|---|---|

| Mixing Efficiency | Magnetic stirring | Mechanical agitation |

| Temperature Control | Oil bath | Jacketed reactors |

| Purification | Column chromatography | Distillation or crystallization |

Analyse Chemischer Reaktionen

Types of Reactions

((p-(Benzyloxy)phenoxy)methyl)oxirane undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding diols or carboxylic acids

Reduction: Reduction reactions can yield alcohols or alkanes

Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Substitution: Nucleophiles like amines, thiols, or halides

Major Products

Oxidation: Diols, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted phenoxy compounds

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reagent in Organic Synthesis

((p-(Benzyloxy)phenoxy)methyl)oxirane is utilized as a reagent in the synthesis of complex organic molecules. Its epoxide structure allows for diverse chemical transformations, including:

- Nucleophilic Substitution : The oxirane ring can undergo nucleophilic attack, enabling the introduction of various functional groups.

- Ring-Opening Reactions : This compound can participate in ring-opening reactions to form diols or other derivatives, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

The compound’s unique benzyloxy substituent enhances its stability and reactivity compared to other epoxides. For instance, it exhibits different interaction profiles than similar compounds such as ((p-(Methoxy)phenoxy)methyl)oxirane.

| Compound | Structure | Unique Features |

|---|---|---|

| ((p-(Methoxy)phenoxy)methyl)oxirane | Structure | Contains a methoxy group for enhanced solubility |

| ((p-(Ethoxy)phenoxy)methyl)oxirane | Structure | Ethoxy group increases reactivity |

| This compound | Structure | Benzyloxy group provides distinct chemical properties |

Biological Applications

Potential Biological Activity

Research indicates that compounds with epoxide functionalities often exhibit biological activities. This compound has been investigated for its interactions with biological molecules, particularly in relation to adrenergic receptors. Its mechanism of action involves the formation of reactive intermediates through ring-opening reactions, which may interact with these receptors .

Case Study: Adrenergic Agents Development

This compound is studied for its potential role in developing adrenergic agents, particularly beta-adrenergic blocking agents. The synthesis of such compounds often involves derivatives of this compound .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals. Its ability to form stable intermediates makes it a candidate for drug development aimed at treating cardiovascular diseases through adrenergic modulation .

Industrial Applications

Polymer Chemistry

The compound is also applied in polymer chemistry, where it can be used to produce polymers with specific properties. Its reactivity allows it to be incorporated into polymer backbones, enhancing the material's performance characteristics such as thermal stability and mechanical strength.

Synthetic Routes

The synthesis of this compound typically involves the reaction of p-(benzyloxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. Key parameters include:

- Temperature : Room temperature to 60°C

- Solvent : Organic solvents like dichloromethane or toluene

- Reaction Time : Several hours to overnight

Synthetic Route Overview

| Step | Reagents/Conditions |

|---|---|

| Reaction of p-(benzyloxy)phenol with epichlorohydrin | Sodium hydroxide (base), organic solvent |

| Cyclization | Heat (room temperature to 60°C), several hours |

Wirkmechanismus

The mechanism of action of ((p-(Benzyloxy)phenoxy)methyl)oxirane involves its interaction with molecular targets such as adrenergic receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of adrenergic receptors, influencing physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., benzyloxy in the target compound) increase steric bulk and may reduce oxirane ring reactivity toward nucleophiles. Electron-withdrawing groups (e.g., nitro in 2-[(4-nitrophenoxy)methyl]oxirane) enhance electrophilicity, accelerating ring-opening reactions . Fluorinated groups (e.g., trifluoromethyl in compound 4 ) improve metabolic stability and binding affinity in bioactive molecules.

Synthesis Yields :

Physicochemical Properties

- Physical State : The target compound is a white solid, whereas analogs with aliphatic chains (e.g., 2-(4-(benzyloxy)butyl)oxirane ) or simple benzyl ethers (e.g., benzyl glycidyl ether ) are oils, impacting formulation in industrial processes.

- Thermal Stability : Epoxidized esters from vegetable oils (e.g., Epoxy-HOSME ) exhibit high thermal stability (oxirane value: 5.2/4.5), making them suitable as PVC plasticizers.

Biologische Aktivität

((p-(Benzyloxy)phenoxy)methyl)oxirane, with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol, is an organic compound characterized by its unique benzyloxy substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with biological molecules, particularly in the context of adrenergic signaling pathways. Research indicates that this compound may act as a selective modulator of beta-adrenergic receptors, which play a crucial role in various physiological responses including heart rate regulation and metabolic processes .

Key Mechanisms:

- Beta-Adrenergic Receptor Modulation : Studies have shown that derivatives of this compound can selectively activate beta-1 adrenergic receptors, potentially offering therapeutic benefits in treating cognitive deficits and cardiovascular diseases .

- Epoxide Reactivity : The oxirane ring in the structure allows for nucleophilic attack, leading to the formation of various biologically active derivatives. This property is essential for its reactivity in biological systems.

Biological Activity and Therapeutic Applications

Research on this compound has identified several areas where it exhibits significant biological activity:

- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although further research is needed to establish efficacy and mechanisms .

- Cardiovascular Effects : Its modulation of adrenergic receptors suggests potential applications in managing heart conditions by improving cardiac function and reducing hypertension .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activity | Antioxidant, Anticancer |

Case Studies

- Adrenergic Modulation Study : A study conducted on the effects of this compound on beta-adrenergic receptors demonstrated a significant increase in receptor activation compared to control groups. This suggests its potential as a therapeutic agent for cognitive disorders related to adrenergic signaling .

- Antioxidant Activity Assessment : In vitro assays measuring the radical scavenging activity revealed that this compound exhibited strong antioxidant properties, comparable to established antioxidants like ascorbic acid .

- Cancer Cell Line Studies : Research involving cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential anticancer effects through apoptosis induction .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other phenoxy compounds such as ((p-(Methoxy)phenoxy)methyl)oxirane and ((p-(Ethoxy)phenoxy)methyl)oxirane. The presence of the benzyloxy group enhances its lipophilicity and receptor binding affinity.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| This compound | Benzyloxy substituent | Antioxidant, Beta-receptor modulator |

| ((p-(Methoxy)phenoxy)methyl)oxirane | Methoxy substituent | Moderate antioxidant |

| ((p-(Ethoxy)phenoxy)methyl)oxirane | Ethoxy substituent | Lower receptor affinity |

Q & A

Basic: What synthetic routes are available for preparing ((p-(Benzyloxy)phenoxy)methyl)oxirane, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between 4-(benzyloxy)phenol and epichlorohydrin (or its enantiomers) in the presence of a base like cesium fluoride (CsF). For example, (R)-2-((4-(benzyloxy)phenoxy)methyl)oxirane was prepared by reacting 4-(benzyloxy)phenol with (R)-2-(chloromethyl)oxirane in DMF at 50°C for 48 hours, followed by extraction and purification via flash column chromatography . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents to improve yield. Solvent polarity and base strength also influence reaction efficiency.

Basic: How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H NMR : Peaks for the benzyloxy group (δ 7.25–7.40 ppm, multiplet), oxirane protons (δ 3.0–4.5 ppm), and methylene bridges (δ 4.5–5.0 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 164.2 (C₁₀H₁₂O₂) .

- Chiral HPLC : To resolve enantiomers using chiral stationary phases (e.g., (R)- and (S)-forms) .

Basic: What safety precautions are necessary when handling this compound?

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Store in cool, dry conditions away from ignition sources .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors; work in a fume hood .

- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantiopure forms are synthesized using chiral epichlorohydrin derivatives. For example, (R)-2-(chloromethyl)oxirane reacts with 4-(benzyloxy)phenol to yield the (R)-enantiomer. Catalytic asymmetric epoxidation or kinetic resolution using chiral catalysts (e.g., Jacobsen catalysts) may also be employed. Chiral purity is verified via optical rotation and enantiomeric excess (ee) measurements using polarimetry or chiral HPLC .

Advanced: What computational methods validate the compound’s geometric and electronic structure?

Theoretical studies using density functional theory (DFT) calculate bond angles, dipole moments, and thermodynamic properties (e.g., ΔfH). Gas-phase geometric data for oxirane derivatives, such as methyleneoxy oxomethyl groups, are compared with experimental NMR and IR spectra to confirm structural assignments .

Advanced: How do structural modifications (e.g., substituent changes) affect reactivity and biological activity?

- SAR Studies : Substituting the benzyloxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) alters epoxide ring stability and nucleophilic attack susceptibility. For example, 2-((4-nitrophenoxy)methyl)oxirane shows higher electrophilicity due to the nitro group’s inductive effect .

- Biological Relevance : Derivatives like 2-(4-(benzyloxy)phenyl)oxirane are intermediates in synthesizing beta-blockers (e.g., Betaxolol) or sigma-2 receptor ligands, where steric and electronic properties influence binding affinity .

Advanced: How can contradictions in CAS registry numbers or stereochemical identifiers be resolved?

Discrepancies (e.g., CAS 89616-40-0 vs. 2930-05-4) arise from stereoisomerism or naming conventions. Resolution involves:

- Cross-referencing with IUPAC names and stereodescriptors (e.g., (R)- or (S)-configurations).

- Analytical verification via chiral chromatography and X-ray crystallography .

Advanced: What strategies improve yield in large-scale synthesis while maintaining enantiopurity?

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions.

- Enzyme-Catalyzed Reactions : Lipases or epoxide hydrolases can selectively hydrolyze undesired enantiomers.

- Crystallization-Induced Dynamic Resolution : Combines in situ racemization with selective crystallization of one enantiomer .

Advanced: How is this compound utilized in polymer or material science applications?

As a diepoxide, it can crosslink polymers (e.g., epoxy resins) via ring-opening polymerization. Reactivity with amines or anhydrides is studied using differential scanning calorimetry (DSC) to optimize curing kinetics and mechanical properties .

Advanced: What are the environmental implications of its degradation products?

Hydrolysis of the oxirane ring generates glycol derivatives, which are assessed for ecotoxicity using Daphnia magna assays. Biodegradation pathways are modeled via QSAR (quantitative structure-activity relationship) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.